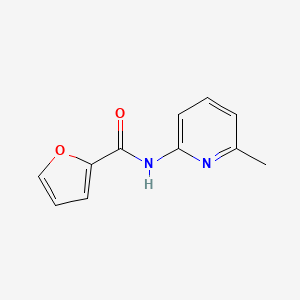
ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is a compound involved in various chemical and physical studies. It is related to thiophene derivatives, which are significant in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis The synthesis of similar compounds typically involves multistep chemical reactions that provide insights into the structural and functional relationships within thiophene derivatives. For instance, ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound with a related structure, is synthesized and characterized through NMR, UV-Vis, FT-IR, and Mass spectroscopy. These methodologies are likely applicable in synthesizing ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, demonstrating the compound's formation and its exothermic and spontaneous reaction nature at room temperature (Singh, Kumar, Tiwari, & Rawat, 2013).
Molecular Structure Analysis The molecular structure of related compounds is often analyzed using Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory. This includes studies on vibrational analyses, electronic transitions, and intra- and intermolecular interactions, which provide a comprehensive understanding of the molecular geometry and properties of the substance. Similar analysis techniques would apply to ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, revealing the nature and strength of its molecular interactions (Singh et al., 2013).
Chemical Reactions and Properties The chemical behavior of ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be deduced from related studies. The interactions and reactions involving thiophene derivatives are complex, involving various types of bonding and molecular interactions, including hydrogen bonding and charge transfer. These reactions are significant for understanding the compound's chemical properties and reactivity (Singh et al., 2013).
Physical Properties Analysis The physical properties, such as melting points, boiling points, and solubility, would be influenced by the compound's molecular structure and interactions. While specific data on ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate may not be available, analogous compounds provide a basis for predicting these properties. Techniques such as spectroscopy and thermodynamic parameter calculations offer insights into the physical characteristics of these compounds (Singh et al., 2013).
Chemical Properties Analysis The chemical properties of ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate would include reactivity, stability, and interaction with other chemicals. Studies on related compounds, utilizing NBO analysis and Fukui functions, help in understanding the charge distribution, reactivity sites, and potential reaction pathways. These analyses are crucial for predicting how the compound behaves in chemical reactions and its potential applications in various fields (Singh et al., 2013).
特性
IUPAC Name |
ethyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-4-22-18(21)16-12(2)13(3)23-17(16)19-15(20)11-10-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRPPMZGKJYIO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5658271.png)
![N~1~-[rel-(3R,4S)-1-benzyl-4-cyclopropyl-3-pyrrolidinyl]-N~2~-(methylsulfonyl)glycinamide hydrochloride](/img/structure/B5658290.png)
![N-(3-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5658296.png)
![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)
![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)
![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)
![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)


![rel-(1S,6R)-3-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658333.png)
![(3R)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5658337.png)

![4-[3-(cyclopropylmethyl)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-ethylpyridin-2(1H)-one](/img/structure/B5658353.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5658358.png)